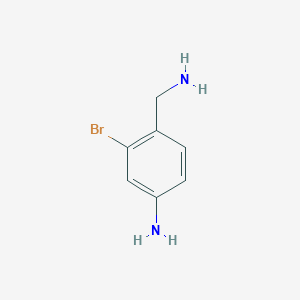

4-(aminomethyl)-3-bromoaniline

Description

BenchChem offers high-quality 4-(aminomethyl)-3-bromoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(aminomethyl)-3-bromoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-3-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADVLWHPLPJDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300759 | |

| Record name | 4-Amino-2-bromobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624814-19-3 | |

| Record name | 4-Amino-2-bromobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624814-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-bromobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(aminomethyl)-3-bromoaniline CAS 624814-19-3 properties

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4-(Aminomethyl)-3-bromoaniline (CAS 624814-19-3).[1][2]

A Strategic Tri-Vector Scaffold for High-Affinity Ligand Design[1][2][3][4]

Executive Summary In the landscape of modern drug discovery, 4-(aminomethyl)-3-bromoaniline (CAS 624814-19-3) has emerged as a "privileged intermediate"—a molecular scaffold offering three orthogonal vectors for diversification. Unlike simple anilines, this compound possesses a unique substitution pattern that allows medicinal chemists to independently elaborate the hinge-binding region (via the aniline), the hydrophobic core (via the bromine handle), and the solvent-front/back-pocket (via the aminomethyl group).[1] This guide provides a comprehensive analysis of its physiochemical properties, a validated synthesis protocol, and its strategic application in kinase and protein-protein interaction (PPI) inhibitor design.[2]

Part 1: Chemical Identity & Physiochemical Profile[1][2]

This compound is defined by its dense functionality on a small benzene core.[2] The presence of both an electron-donating amine and an electron-withdrawing bromine creates a distinct electronic push-pull system that influences its reactivity in cross-coupling reactions.[1][2]

Core Properties Table[1][2][5][6][7]

| Property | Data | Technical Note |

| CAS Number | 624814-19-3 | Primary identifier.[1][2] |

| IUPAC Name | 4-(Aminomethyl)-3-bromoaniline | Also: 3-Bromo-4-(aminomethyl)aniline.[1][2] |

| Molecular Formula | C₇H₉BrN₂ | High atom economy scaffold.[2] |

| Molecular Weight | 201.07 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |

| Appearance | Off-white to beige solid | Oxidizes slightly upon air exposure (store under inert gas).[1][2] |

| Solubility | DMSO (>50 mg/mL), MeOH | Moderate solubility in DCM; poor in water (unless protonated).[2] |

| pKa (Calc) | ~4.0 (Aniline), ~9.5 (Alkyl amine) | The alkyl amine is the primary protonation site at physiological pH.[2] |

| LogP | ~0.9 | Lipophilic enough for cell permeability but polar enough for solubility.[2] |

Part 2: Validated Synthesis Protocol

While various routes exist, the most robust method for generating high-purity 4-(aminomethyl)-3-bromoaniline avoids the risk of debromination associated with catalytic hydrogenation.[1][2] The recommended route utilizes the chemoselective reduction of 4-amino-2-bromobenzonitrile .[1][2]

Reaction Scheme

The synthesis targets the nitrile group reduction while preserving the aryl bromide and the aniline functionality.[2]

Figure 1: Chemoselective reduction pathway preserving the aryl bromide.[1][2][3]

Step-by-Step Methodology

1. Reagent Preparation:

-

Substrate: 4-Amino-2-bromobenzonitrile (1.0 eq).

-

Reductant: Borane-Tetrahydrofuran complex (BH₃[1][2]·THF, 1.0 M solution, 3.0–4.0 eq). Note: Use of excess borane is required to overcome the coordination of boron to the aniline nitrogen.[2]

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate).[2]

2. Execution:

-

Setup: Flame-dry a reaction flask and purge with Argon/Nitrogen.

-

Addition: Dissolve the nitrile in anhydrous THF. Cool to 0°C.[2]

-

Reduction: Add BH₃·THF dropwise over 30 minutes.[2] The reaction is exothermic; maintain internal temperature <5°C.[2]

-

Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65°C) for 2–4 hours to ensure complete reduction of the nitrile to the amine.

-

Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane. Caution: Vigorous H₂ evolution.[1][2]

-

Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine adducts.

3. Isolation:

-

Basify the aqueous layer to pH >12 using NaOH.[2]

-

Extract with DCM or EtOAc (3x).[2]

-

Dry over Na₂SO₄ and concentrate.[2]

-

Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH gradient) or crystallize as the HCl salt for stability.

Why this method? Unlike catalytic hydrogenation (Pd/C + H₂), which frequently causes hydrodehalogenation (cleaving the bromine), borane reduction is chemoselective for the nitrile in the presence of aryl halides.[2]

Part 3: Medicinal Chemistry Utility & Mechanism[1][2]

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) because it allows for "vector exploration" in three distinct dimensions.

The "Tri-Vector" Strategy

The molecule serves as a hub with three orthogonal reactive sites.[2]

Figure 2: Orthogonal functionalization vectors for SAR exploration.[1]

Applications in Drug Design

1. Kinase Inhibitors (Type I/II):

-

Mechanism: The aniline nitrogen (Vector 1) often forms the critical hydrogen bond with the kinase hinge region (e.g., via a urea linkage).[2]

-

Selectivity: The bromine (Vector 2) allows for the introduction of a "gatekeeper" interacting group via Suzuki coupling, locking the inhibitor into a specific conformation.[2]

-

Solubility: The aminomethyl group (Vector 3) projects into the solvent front.[2] Derivatization here (e.g., with solubilizing heterocycles like piperazine) dramatically improves PK properties without disrupting the core binding mode.[2]

2. Menin-MLL Interaction Inhibitors:

-

Recent research utilizes this scaffold to disrupt protein-protein interactions.[1][2] The rigid benzene core correctly spaces the amine vectors to mimic peptide residues (e.g., Arginine or Lysine mimics) required for binding to the Menin pocket.[2]

-

Reference: The scaffold is a key intermediate in the synthesis of exo-aza spiro inhibitors targeting the Menin-MLL interface [1].[1][2]

3. PROTAC Linkers:

-

The distinct reactivity of the aromatic amine vs. the aliphatic amine allows for sequential functionalization.[2] One amine can be attached to the E3 ligase ligand (e.g., Thalidomide derivative) and the other to the Warhead, with the bromine providing a site for linker rigidity tuning.[2]

Part 4: Safety & Handling

-

Hazards: As an aromatic amine and alkyl bromide derivative, it is classified as Irritant and potentially Toxic if swallowed.[2]

-

Sensitization: Aromatic amines are known skin sensitizers.[2] Use double-gloving (Nitrile) and work within a fume hood.[1][2]

-

Storage: Store at 2–8°C under Argon. The free base absorbs CO₂ from the air (forming carbamates) and oxidizes; the HCl salt is significantly more stable.[2]

References

-

Exo-aza spiro inhibitors of menin-MLL interaction. Source: US Patent US11396517B1.[2] Context: Describes the use of 4-amino-2-bromobenzonitrile (precursor) and its reduction to the aminomethyl scaffold for constructing Menin inhibitors. URL:

-

Microwave-assisted green synthesis of anilines... (Precursor Synthesis). Source: National Institutes of Health (PMC).[2] Context: Validates the synthesis and characterization of the 4-amino-2-bromobenzonitrile precursor. URL:[Link]

Sources

4-Amino-2-bromobenzylamine: Structural Dynamics, Orthogonal Reactivity, and Base-Free Coupling Methodologies

Executive Summary

In the landscape of modern pharmaceutical synthesis and medicinal chemistry, 4-amino-2-bromobenzylamine (and its hydrochloride salt) stands out as a highly versatile, "three-pole" synthetic scaffold. Possessing a primary aniline, a benzylic amine, and an aryl bromide within a single compact framework, this molecule offers exceptional orthogonal reactivity.

As a Senior Application Scientist, I frequently see researchers underutilize this compound by applying brute-force protection/deprotection strategies or redundant catalytic conditions. This whitepaper deconstructs the structural identity of 4-amino-2-bromobenzylamine, maps its causality-driven reactivity, and provides a self-validating protocol for advanced, base-free aqueous cross-coupling methodologies [1].

Structural Identity and Synonyms

The nomenclature surrounding this compound can often lead to procurement and synthetic errors. Depending on the supplier, it is frequently listed under its aniline-centric synonym, 4-(aminomethyl)-3-bromoaniline [2].

A critical failure point in early-stage drug development is the inadvertent substitution of the free base for the hydrochloride salt. As detailed in subsequent sections, the protonation state of the benzylic amine fundamentally alters the molecule's behavior in transition-metal catalysis.

Quantitative Data: Physicochemical Profile

| Property | Specification / Data |

| IUPAC Name | 4-(Aminomethyl)-3-bromoaniline |

| Common Synonyms | 4-Amino-2-bromobenzylamine; 4-amino-2-bromo-benzylamine |

| CAS Registry Number (Free Base) | 624814-19-3 [3] |

| CAS Registry Number (HCl Salt) | 1955561-04-2[4] |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| SMILES | NC1=CC=C(CN)C(Br)=C1 |

| Key Functional Groups | Benzylic primary amine (aliphatic), Aryl primary amine (aromatic), Aryl bromide |

Orthogonal Reactivity: The "Three-Pole" Scaffold

The true value of 4-amino-2-bromobenzylamine lies in the thermodynamic and kinetic differences between its functional groups.

-

Aliphatic Benzylic Amine (-CH₂NH₂): Highly nucleophilic with a pKa of ~9.0–9.5. It reacts rapidly with electrophiles (e.g., Boc₂O, acyl chlorides) at room temperature.

-

Aromatic Aniline (-NH₂): Poorly nucleophilic due to resonance delocalization into the pi-system, with a pKa of ~4.6.

-

Aryl Bromide (-Br): An excellent electrophile for oxidative addition by Pd(0) or Ni(0) catalysts.

Causality in Experimental Design: Because the benzylic amine is roughly 10,000 times more basic and significantly more nucleophilic than the aniline, you can achieve >99% selective Boc-protection of the benzylic position without adding external bases or operating at cryogenic temperatures. The unprotected aniline can then be subjected to reductive amination or Buchwald-Hartwig coupling, while the aryl bromide remains intact for downstream Suzuki couplings.

Orthogonal reactivity map of 4-amino-2-bromobenzylamine functional groups.

Advanced Methodology: Base-Free Aqueous Suzuki Couplings

Standard Suzuki-Miyaura couplings require an external inorganic base (e.g., K₃PO₄, Na₂CO₃) to activate the boronic acid via the formation of a reactive boronate complex. However, when utilizing the free base of 4-amino-2-bromobenzylamine (CAS 624814-19-3), the addition of an external base is entirely redundant [1].

The Mechanistic Causality:

When dissolved in water, the highly basic benzylic amine substituent naturally deprotonates H₂O, generating hydroxide ions (

Quantitative Yield Analysis (Ligand-Free, Aqueous Conditions)

The following data demonstrates that adding external base provides no kinetic or thermodynamic advantage when the substrate itself is basic [1].

| Entry | Substrate | Added Base (K₃PO₄) | Initial pH | Final pH | GC Yield (%) |

| 1 | 4-Amino-2-bromobenzylamine | 0.0 equiv | 9.8 | 6.8 | 100% |

| 2 | 4-Amino-2-bromobenzylamine | 1.0 equiv | 11.2 | 8.5 | 100% |

| 3 | 4-Amino-2-bromobenzylamine | 3.0 equiv | 12.1 | 11.4 | 100% |

Conditions: 10 mmol aryl bromide, 11 mmol PhB(OH)₂, 2 mol % Pd(OAc)₂, 25 mL H₂O, 100 °C, 4 h.

Base-free aqueous Suzuki coupling catalytic cycle enabled by substrate basicity.

Experimental Protocol: Self-Validating Base-Free Suzuki Coupling

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checks. This methodology specifically couples 4-amino-2-bromobenzylamine with phenylboronic acid in a completely green, ligand-free, and base-free system [1].

Reagents Required

-

4-Amino-2-bromobenzylamine (Free Base): 10.0 mmol (CAS: 624814-19-3). Do not use the HCl salt (CAS: 1955561-04-2) without adding 1.0 eq of neutralizing base.

-

Phenylboronic Acid: 11.0 mmol (1.1 equiv).

-

Palladium(II) Acetate (Pd(OAc)₂): 0.2 mmol (2.0 mol %).

-

Deionized Water (Degassed): 25.0 mL.

Step-by-Step Methodology

-

Substrate Solubilization & pH Validation (Critical Control Point):

-

Add 10.0 mmol of 4-amino-2-bromobenzylamine to a 100 mL Schlenk flask containing 25.0 mL of deionized water.

-

Self-Validation Check: Measure the pH of the aqueous suspension. It must read between 9.5 and 10.0. If the pH is < 7.0, you have likely procured the hydrochloride salt. The reaction will fail at this stage because no

will be generated to activate the boronic acid.

-

-

Reagent Addition:

-

Add 11.0 mmol of phenylboronic acid to the stirring mixture.

-

Add 2.0 mol % of Pd(OAc)₂. No phosphine ligands (e.g., PPh₃, XPhos) are required.

-

-

Deoxygenation:

-

Sparge the heterogeneous mixture with N₂ gas for 15 minutes. This prevents the oxidative homocoupling of the boronic acid and protects the active Pd(0) species.

-

-

Thermal Activation & Mass Transfer:

-

Heat the reaction to 100 °C under an N₂ atmosphere.

-

Causality of Stir Rate: Because the system is heterogeneous (aqueous solvent, organic substrates), mass transfer is the rate-limiting step. Ensure vigorous stirring at ≥400 rpm . Below 200 rpm, yields will drop precipitously due to phase separation.

-

-

Monitoring & Workup:

-

Monitor the reaction via GC/MS. Complete conversion is typically observed within 4 hours.

-

Self-Validation Check: The final pH of the mixture should drop to roughly 6.8–7.0 as the basic amine is incorporated into the less soluble biaryl product.

-

Cool to room temperature, extract the organic product with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Conclusion

4-Amino-2-bromobenzylamine is far more than a simple structural intermediate; it is a chemically programmable scaffold. By deeply understanding the thermodynamic disparities between its functional groups—specifically the high pKa of its benzylic amine—researchers can bypass traditional, reagent-heavy protocols. Utilizing its free-base form enables completely base-free, ligand-free aqueous cross-couplings, significantly reducing the cost, environmental impact, and purification complexity of pharmaceutical synthesis.

References

- Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand. ElectronicsAndBooks (Originally published in J. Org. Chem. 2016, 81, 8520−8529).

- 4-(aminomethyl)-3-bromoaniline hydrochloride. Sigma-Aldrich.

- CAS No.

- 1955561-04-2 | 4-(Aminomethyl)-3-bromoaniline hydrochloride. BLD Pharm.

Comprehensive Technical Guide on 2-Bromo-4-aminobenzylamine: Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary & Pharmacophoric Significance

2-Bromo-4-aminobenzylamine (CAS: 624814-19-3), also known as 4-(aminomethyl)-3-bromoaniline, is a highly versatile bifunctional building block utilized extensively in modern drug discovery and organic synthesis. Structurally, it features an aromatic primary amine, an aliphatic primary amine, and an ortho-positioned bromine atom. This unique topology provides orthogonal reactivity , allowing chemists to selectively functionalize the aliphatic amine (e.g., via reductive amination or amidation) while preserving the aniline for distinct modifications, or utilizing the aryl bromide for palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, understanding the structural dynamics and mechanistic behavior of this compound is critical for optimizing synthetic workflows, particularly in the development of kinase inhibitors, PARP inhibitors, and complex heterocyclic scaffolds like pyrimidinediones[1].

Physicochemical Profiling & Structural Dynamics

The physicochemical properties of 2-bromo-4-aminobenzylamine dictate its behavior in both synthetic environments and biological systems. The presence of the bromine atom induces steric hindrance around the aniline group, which can be strategically leveraged to control regioselectivity during electrophilic aromatic substitutions.

Quantitative Data Summary

| Property | Value | Causality / Scientific Significance |

| Chemical Name | 2-Bromo-4-aminobenzylamine | Dual-amine functionality allows orthogonal protection and reaction sequences. |

| CAS Number | 624814-19-3 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C | Halogenated aromatic ring provides a direct handle for cross-coupling. |

| Molecular Weight | 201.06 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |

| LogP | ~0.80 | High aqueous solubility, highly beneficial for green chemistry and aqueous protocols[2]. |

| H-Bond Donors / Acceptors | 2 / 2 | Facilitates strong target engagement, particularly in kinase hinge-binding regions. |

Synthetic Methodologies & Workflows

Protocol 1: Chemoselective Reduction of 4-Amino-2-bromobenzonitrile

Causality Focus: Standard catalytic hydrogenation (e.g., Pd/C with H

Step-by-Step Methodology:

-

Preparation: Dissolve 4-amino-2-bromobenzonitrile (1.0 equiv) in anhydrous THF under an inert nitrogen atmosphere at 0 °C.

-

Reagent Addition: Dropwise add BH

THF complex (2.5 equiv) to strictly control the exothermic formation of the amine-borane complex. -

Reflux: Heat the reaction mixture to 70 °C (reflux) for 12 hours to ensure complete conversion of the nitrile.

-

Quenching: Cool the vessel to 0 °C and carefully quench with methanol, followed by the addition of 2M HCl to break the robust boron-nitrogen bonds.

-

Neutralization & Extraction: Adjust the aqueous phase to pH 10-11 using NaOH. Extract with dichloromethane (DCM). Self-Validating Step: The highly basic pH ensures the newly formed aliphatic amine (pKa ~9.5) is fully deprotonated, forcing it to partition cleanly into the organic layer.

-

Purification: Dry the organic layer over Na

SO

Synthetic workflow for 2-bromo-4-aminobenzylamine via nitrile reduction.

Advanced Application: Ligand-Free Aqueous Suzuki-Miyaura Coupling

2-Bromo-4-aminobenzylamine is a privileged substrate for green chemistry applications. According to authoritative studies published in the Journal of Organic Chemistry, this compound can undergo highly efficient Suzuki-Miyaura cross-coupling in pure water without the addition of exogenous bases or phosphine ligands .

Protocol 2: Auto-Catalyzed Aqueous Suzuki Coupling

Causality Focus: Traditional Suzuki couplings require exogenous inorganic bases (e.g., K

Step-by-Step Methodology:

-

Reaction Assembly: In a standard reaction vessel, combine 2-bromo-4-aminobenzylamine (10 mmol) and phenylboronic acid (11 mmol) in 25 mL of deionized water.

-

Catalyst Addition: Add Pd(OAc)

(2 mol%). Critical Note: Do not add any phosphine ligands or inorganic bases. -

Heating: Purge the system with nitrogen gas and heat the mixture to 100 °C for 4 hours.

-

Monitoring: The initial pH will naturally be basic due to the substrate's aliphatic amine. Monitor the reaction via GC/MS. The yield of the coupled product is independent of the stirring rate (100% conversion observed from 60 to 600 rpm).

-

Workup: Cool to room temperature, extract the cross-coupled biaryl product with ethyl acetate, and purify via silica gel chromatography.

Ligand-free aqueous Suzuki coupling auto-catalyzed by the substrate's aliphatic amine.

Trustworthiness & Analytical Validation

To ensure the integrity of the synthesized 2-bromo-4-aminobenzylamine and its downstream products, rigorous analytical validation must be employed as a self-validating protocol:

-

High-Performance Liquid Chromatography (HPLC): Use a long gradient HPLC method with UV detection at 220 nm and 254 nm to confirm purity >95% prior to biological assays[3].

-

Nuclear Magnetic Resonance (NMR):

H NMR (400 MHz, Chloroform-d or DMSO-d -

Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield an [M+H]

peak at m/z 201.0 / 203.0, displaying the characteristic 1:1 isotopic pattern indicative of a single bromine atom.

References

-

Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand The Journal of Organic Chemistry, 2016, 81, 8520−8529. URL:[Link]

-

CAS No. 624814-19-3 / 2639456-86-1 Structural and Property Database ChemSrc, 2025. URL: [Link]

-

Microwave-assisted green synthesis of anilines, phenols, and benzenediamines National Institutes of Health (PMC), 2022. URL: [Link]

Sources

- 1. WO2021063821A1 - Pyrimidinedione derivatives - Google Patents [patents.google.com]

- 2. 海森大数据 [haisendata.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

3-bromo-4-(aminomethyl)aniline molecular weight and formula

A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Technical Summary

3-Bromo-4-(aminomethyl)aniline (CAS: 624814-19-3 ) acts as a high-value bifunctional building block in medicinal chemistry. Its structural uniqueness lies in the orthogonality of its two amino groups: an electron-rich aromatic aniline (C1) and a nucleophilic benzylic amine (C4-methyl), flanked by a sterically and electronically significant ortho-bromo substituent (C3).

This scaffold is extensively utilized in the synthesis of kinase inhibitors, where the aniline moiety often forms the hinge-binding motif, and the aminomethyl group serves as a solubilizing tail or a vector for linker attachment in Proteolysis Targeting Chimeras (PROTACs).

Part 2: Physicochemical Profile

The following data represents the core physicochemical properties essential for stoichiometric calculations and ADME prediction.

| Property | Value | Technical Note |

| IUPAC Name | 4-(Aminomethyl)-3-bromoaniline | - |

| CAS Registry Number | 624814-19-3 | Often indexed as the hydrochloride salt in catalogs. |

| Molecular Formula | C₇H₉BrN₂ | - |

| Molecular Weight | 201.07 g/mol | Monoisotopic Mass: 199.995 g/mol |

| Appearance | Off-white to beige solid | Oxidizes/darkens upon air exposure. |

| Predicted LogP | ~0.85 | Moderate lipophilicity; good CNS penetration potential. |

| pKa (Aniline) | ~3.5 - 4.0 | Weakly basic due to electron-withdrawing Br. |

| pKa (Benzyl Amine) | ~9.2 - 9.6 | Highly basic; primary site of protonation at physiological pH. |

| H-Bond Donors | 2 (4 hydrogens) | - |

| H-Bond Acceptors | 2 | - |

Part 3: Structural Analysis & Synthetic Logic

The "Orthogonal Reactivity" Principle

For the medicinal chemist, this molecule offers three distinct vectors for diversification, which can be engaged sequentially without cross-reactivity if proper pH control is maintained.

-

The Aryl Bromide (C3): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The ortho position relative to the benzyl amine introduces steric twist, often improving selectivity in biaryl inhibitors.

-

The Aniline Nitrogen (N1): Less nucleophilic than the benzyl amine. It typically requires forcing conditions or catalysis to react, allowing the benzyl amine to be functionalized first if unprotected.

-

The Benzylic Amine (N4'): Highly nucleophilic. It readily undergoes acylation, alkylation, or reductive amination.

Diagram: Reactivity Vectors & Synthetic Workflow

The following diagram illustrates the strategic utility of the scaffold and the two primary routes for its synthesis.

Figure 1: Synthetic provenance and downstream utility of the 3-bromo-4-(aminomethyl)aniline scaffold.

Part 4: Experimental Protocols

Protocol A: Selective Reduction of 4-Amino-2-bromobenzonitrile

Rationale: This method avoids the use of protecting groups. Borane is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent potential debromination of the aromatic ring.

Materials:

-

4-Amino-2-bromobenzonitrile (1.0 eq)

-

Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 eq)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1.0 M

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 4-Amino-2-bromobenzonitrile (e.g., 1.97 g, 10 mmol) and anhydrous THF (20 mL).

-

Addition: Cool the solution to 0°C. Add BH₃·THF (30 mL, 30 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution.

-

Reflux: Allow the reaction to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by LC-MS (Look for M+H = 201/203).

-

Quench: Cool to 0°C. Carefully quench excess borane by dropwise addition of MeOH until bubbling ceases.

-

Hydrolysis: Add 1.0 M HCl (15 mL) and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify the aqueous layer to pH >10 using NaOH (2 M). Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Dry organics over Na₂SO₄ and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Protocol B: The "Classical" Route (From 3-Bromo-4-methylaniline)

Rationale: Use this when the nitrile precursor is unavailable. It requires protection to prevent oxidation of the aniline.

-

Protection: React 3-bromo-4-methylaniline with acetic anhydride to form N-(3-bromo-4-methylphenyl)acetamide .

-

Bromination: Treat the protected intermediate with N-Bromosuccinimide (NBS) and AIBN in CCl₄ or Trifluorotoluene at reflux. This yields the benzyl bromide.

-

Substitution: React the benzyl bromide with Sodium Azide (NaN₃) in DMF to form the benzyl azide.

-

Reduction (Staudinger): Treat the azide with Triphenylphosphine (PPh₃) and water to yield the amine.

-

Deprotection: Acid hydrolysis (6N HCl, reflux) removes the acetyl group to yield the final product.

Part 5: Safety & Handling Guidelines

-

Acute Toxicity: As with most anilines, assume potential for methemoglobinemia upon absorption.

-

Lachrymator: The benzylic amine moiety (and any benzyl bromide intermediates in Route 2) can be severe eye irritants. Handle only in a fume hood.

-

Storage: Store under inert gas at 2–8°C. The free base absorbs CO₂ from the air to form carbamates; the hydrochloride salt is more stable.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21257325, 3-(Bromomethyl)aniline. Retrieved from [Link](Note: Closely related isomer used for property extrapolation).

-

Organic Syntheses. Bromination of Anilines and Preparation of Benzyl Amines. General methodologies adapted from Org. Synth. 1955, 35, 21. Retrieved from [Link]

Technical Guide: Ortho-Bromo Benzylamine Derivatives in Drug Discovery

Strategic Scaffolds for Next-Generation Therapeutics

Executive Summary: The "Ortho-Lock" Advantage

In the high-stakes landscape of fragment-based drug discovery (FBDD), ortho-bromo benzylamine (2-BBA) is not merely a building block; it is a privileged structural motif . Unlike its meta or para counterparts, the ortho-isomer offers a unique duality:

-

Synthetic Proximity: The bromine atom at the C2 position serves as a latent handle for intramolecular cyclization (e.g., to isoquinolines or benzothiophenes) and directed ortho-metalation.

-

Conformational Control: The steric bulk of the bromine atom (

) restricts rotation around the benzylic bond, reducing the entropic penalty upon protein binding. Furthermore, the "sigma-hole" on the bromine allows for specific halogen-bonding interactions with backbone carbonyls, a strategy increasingly validated in kinase and protease inhibitor design.

This guide outlines the strategic application of 2-BBA derivatives, moving from robust synthetic protocols to high-affinity ligand design.

Chemical Space & Pharmacophore Analysis

The Halogen Bond (XB) as a Design Element

The ortho-bromine is not just a hydrophobic lump; it is an anisotropic electrophile. In 2-BBA derivatives, the C-Br bond creates a region of positive electrostatic potential (the

-

Interaction Geometry: Optimal binding occurs when a nucleophilic residue (e.g., Ser-OH, Backbone C=O) approaches the Br atom at

relative to the C-Br bond. -

Metabolic Stability: The ortho-substituent blocks metabolic deamination at the benzylic carbon by sterically hindering Cytochrome P450 approach.

Design Logic Visualization

The following diagram illustrates the decision matrix for utilizing the 2-BBA scaffold in lead optimization.

Figure 1: Strategic decision pathways for incorporating the ortho-bromo motif into benzylamine scaffolds.

Synthetic Architectures: Modular Assembly

Synthesis of 2-BBA derivatives demands chemoselectivity, particularly when preserving the bromine for late-stage coupling.

Primary Route: Reductive Amination (Chemoselective)

Standard reductive amination using NaBH(OAc)₃ is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.

Protocol 1: Synthesis of N-Substituted 2-Bromobenzylamines

-

Scope: Applicable to aliphatic and aromatic amines.

-

Reaction: 2-Bromobenzaldehyde + R-NH₂

Imine

| Step | Reagent | Conditions | Critical Note |

| 1. Imine Formation | Amine (1.0 eq), 2-Br-Benzaldehyde (1.0 eq) | DCM or MeOH, 25°C, 2h | Add MgSO₄ (anhydrous) to drive equilibrium if reaction is sluggish. |

| 2. Reduction | NaBH(OAc)₃ (1.5 eq) | AcOH (cat.), 0°C to RT, 12h | Do not use strong acid ; avoid protodebromination. |

| 3. Workup | NaHCO₃ (sat. aq.) | Extract w/ EtOAc | Maintain pH > 8 to ensure amine is free-based. |

Advanced Route: Iridium-Catalyzed Reductive Amination

For sensitive substrates where borohydrides cause side reactions, Iridium catalysis offers a greener alternative using ammonium formate as the hydrogen source [1].

-

Catalyst: [Cp*Ir(N-phenyl-2-pyridinecarboxamidate)Cl][1]

-

Conditions: MeOH, 37°C, 15h.

-

Yield: Typically >95% for 2-bromobenzylamine.

Medicinal Chemistry Applications: Case Studies

Neurodegeneration: PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) inhibitors are targets for Parkinson's disease.[2] However, many fail due to emetic side effects.

-

Innovation: Researchers synthesized arylbenzylamines where the benzyl ring contained specific substitutions.

-

Role of Ortho-Br: In analogous SAR studies, ortho-substitution forces the benzylamine into a specific twist relative to the heterocycle, optimizing the fit within the PDE4B1 UCR2 regulatory domain. This "conformational selection" can improve subtype selectivity (PDE4B vs PDE4D) [2].

Complement Factor D (FD) Inhibitors

Factor D is a serine protease critical for the alternative complement pathway.[3]

-

Discovery: Fragment screening identified benzylamine derivatives binding to the S1 pocket.

-

Mechanism: The basic amine forms a salt bridge with Asp189.[3] An ortho-substituent (like Br or Cl) on the benzyl ring can displace the "self-inhibitory loop" of the enzyme, locking it into an active conformation for binding but inhibiting function. The ortho-position directs vectors towards the S1

subpocket [3].

Synthetic Divergence Workflow

The utility of 2-BBA lies in its ability to serve as a "branching point" for library generation.

Figure 2: Divergent synthesis pathways utilizing the ortho-bromo handle for library expansion.

Detailed Experimental Protocol: Suzuki Coupling on 2-BBA

Objective: Synthesize a 2-arylbenzylamine derivative (Biaryl scaffold).

Reagents:

-

Substrate: N-Boc-2-bromobenzylamine (Protection of amine is crucial to prevent catalyst poisoning).

-

Boronic Acid: Phenylboronic acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Base: K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

-

Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 90°C for 12 hours (or 120°C for 30 min in microwave).

-

Filtration: Filter through a Celite pad to remove Palladium black.

-

Deprotection: Treat the crude N-Boc biaryl intermediate with TFA/DCM (1:1) for 1 hour at RT to yield the free amine.

Validation Check:

-

TLC: Disappearance of starting bromide (

in 20% EtOAc/Hex) and appearance of fluorescent biaryl spot. -

LC-MS: Look for [M+H]+ corresponding to the biaryl product (Br isotope pattern disappears).

References

-

Nguyen, D. P., Sladek, R. N., & Do, L. H. (2020). Chemoselective reduction of carbonyls to alcohols and amines using a homogeneous iridium catalyst under mild conditions. Tetrahedron Letters, 61(32), 152196. Link[1]

-

Zhou, Z. Z., et al. (2019).[2] Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect.[2] European Journal of Medicinal Chemistry, 168, 1-10. Link

-

MacSweeney, A., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters, 9(7), 625–630. Link

-

Wilcken, R., et al. (2013).[4] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

Sources

- 1. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 2. Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. namiki-s.co.jp [namiki-s.co.jp]

Strategic Utilization of Bifunctional Bromoaniline Building Blocks in Medicinal Chemistry

The following technical guide details the strategic application, reactivity, and experimental handling of bifunctional aniline building blocks featuring a bromine handle.

The Bifunctional Paradigm: "Push-Pull" Reactivity

Bifunctional bromoanilines represent a high-value class of metabolic precursors and scaffold intermediates. Their utility stems from the orthogonal reactivity of their two primary functional handles:

-

The Nucleophile (Aniline -NH₂): A hard nucleophile ready for acylation, reductive amination, or sulfonation.[1]

-

The Electrophile (Aryl Bromide -Br): A soft electrophile primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange.

This dual nature allows these building blocks to serve as linchpins in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. The central challenge—and the mark of expert handling—is chemoselectivity : engaging one handle without compromising or poisoning the reactivity of the other.

Structural Classification & Strategic Value

| Class | Structure | Key Application | Strategic Advantage |

| Ortho-Bromoanilines | 2-Br-C₆H₄-NH₂ | Indole/Quinoline synthesis | Proximity allows rapid annulation (e.g., Larock synthesis). |

| Meta-Bromoanilines | 3-Br-C₆H₄-NH₂ | PROTAC Linkers / Spacers | Geometry forces a "kink," improving solubility and rigidifying linkers. |

| Para-Bromoanilines | 4-Br-C₆H₄-NH₂ | Linear Extension | Ideal for extending vectors in linear PROTAC chains or liquid crystals. |

| Heterocyclic Variants | 2-Amino-5-bromopyridine | Bioisostere Scaffolding | Lower lipophilicity (LogP) and improved metabolic stability compared to phenyl analogs. |

Chemoselective Functionalization Workflows

The order of operations is critical. While classical methods suggest protecting the amine (e.g., Boc/Cbz) before engaging the bromide, modern ligand design allows for protection-free cross-coupling , significantly shortening synthetic routes.[1]

Decision Matrix: Route Selection

The following diagram illustrates the decision logic for processing bromoanilines based on the target scaffold.

Caption: Chemoselective divergence from a single bromoaniline precursor. Path A highlights the modern "protection-free" route enabled by specific phosphine ligands.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling on Free Bromoanilines

Objective: Couple the aryl bromide with a boronic acid while leaving the primary amine untouched and avoiding catalyst poisoning. Mechanism: Free amines can coordinate to Pd(II), arresting the catalytic cycle.[1] Bulky, electron-rich phosphine ligands (Buchwald ligands) prevent this coordination and facilitate oxidative addition into the Ar-Br bond.[1]

Reagents:

-

Substrate: 2-Bromoaniline (1.0 equiv)[1]

-

Partner: Aryl Boronic Acid (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR CataCXium® A (2 mol%)[1]

-

Base: K₃PO₄ (2.0 equiv, aq.[1] solution)

-

Solvent: 2-MeTHF or n-Butanol (biphasic with water)[1]

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine the bromoaniline (1.0 mmol), boronic acid (1.2 mmol), and SPhos (0.04 mmol).

-

Inert: Evacuate and backfill with Nitrogen (x3).[1][2] Add 2-MeTHF (4 mL) and degassed aqueous K₃PO₄ (2.0 M, 1 mL).

-

Initiate: Add Pd(OAc)₂ (0.02 mmol) last to minimize pre-catalyst decomposition.[1]

-

Reaction: Heat to 80°C for 4–12 hours. The mixture will turn black/brown.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The free amine product is often basic; avoid acidic washes unless forming a salt.

-

Purification: Silica gel chromatography. Note: Pre-treat silica with 1% Et₃N if the product is streaking.

Validation Point: The disappearance of the starting material (TLC) without the formation of "dimer" (via oxidative coupling of amines) confirms the chemoselectivity.[1]

Protocol B: Larock Indole Synthesis (Ortho-Specific)

Objective: Convert o-bromoaniline directly into a 2,3-disubstituted indole in one pot.

Reagents:

-

Substrate: o-Bromoaniline (1.0 equiv)[1]

-

Partner: Internal Alkyne (1.2 equiv)[1]

-

Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)[1]

-

Additive: LiCl (1.0 equiv) – Critical for stabilizing the intermediate.[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Mix: Combine o-bromoaniline, alkyne, base, and LiCl in a dried flask.

-

Catalyst: Add Pd(OAc)₂ under Argon flow.

-

Heat: Stir at 100°C for 12 hours.

-

Mechanism Check: The reaction proceeds via oxidative addition to Ar-Br, carbopalladation of the alkyne, and finally intramolecular aminopalladation/reductive elimination.

-

Workup: Pour into water/ice mix. Extract with Et₂O (DMF is hard to remove from EtOAc).[1]

Advanced Application: PROTAC Linker Synthesis

In PROTAC (Proteolysis Targeting Chimera) design, bromoanilines serve as the junction between the E3 ligase ligand (e.g., Thalidomide/Pomalidomide) and the linker.[1]

The "Click" Hub Strategy:

-

Step 1 (N-Functionalization): The aniline is converted to the glutarimide ring (Cereblon binder) or coupled to a VHL ligand.[1]

-

Step 2 (C-Functionalization): The bromine remains available for a Sonogashira coupling with an alkyne-terminated PEG linker.

Diagram: Bromoaniline as a PROTAC Hub

Caption: Synthesis of a CRBN-targeting PROTAC using 4-bromoaniline as the core E3 ligase anchor.

Safety & Stability

-

Toxicity: Haloanilines are potent blood toxins (methemoglobinemia) and potential carcinogens.[1] All weighing must occur in a fume hood or glovebox.

-

Storage: Bromoanilines oxidize (darken) upon air exposure.[1] Store under Nitrogen/Argon at 4°C. Dark brown samples should be recrystallized (EtOH/Water) or distilled before use in sensitive Pd-couplings.[1]

References

-

Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: RSC Advances, 2024.[1][4] Context: Optimized protocols for coupling free amines using CataCXium A and SPhos. URL:[Link]

-

Synthesis of Indoles via Pd-Catalyzed Annulation (Larock Synthesis). Source: Journal of Organic Chemistry.[5] Context: Mechanistic details on the cyclization of o-haloanilines with alkynes. URL:[Link][1]

-

Current strategies for the design of PROTAC linkers. Source: Journal of Hematology & Oncology, 2020.[1] Context: Discusses the structural role of aniline-based anchors in degrader design. URL:[Link][1]

-

Buchwald-Hartwig Amination of Aryl Halides. Source: Chemical Reviews, 2016.[1][6] Context: Comprehensive review of ligand effects on chemoselectivity in C-N bond formation. URL:[Link][1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Indole synthesis [organic-chemistry.org]

- 6. Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of 4-(aminomethyl)-3-bromoaniline

This technical guide details the safety, handling, and risk management protocols for 4-(aminomethyl)-3-bromoaniline (also known as 4-amino-2-bromobenzylamine ). This compound is a bifunctional intermediate containing both an aniline and a primary benzylamine moiety, necessitating strict adherence to safety protocols due to potential corrosivity and toxicity.[1]

Chemical Identity & Properties

Compound Name: 4-(aminomethyl)-3-bromoaniline

Synonyms: 4-Amino-2-bromobenzylamine; (4-amino-2-bromophenyl)methanamine

CAS Number: 624814-19-3 (Free base) / 1955561-04-2 (HCl salt)

Molecular Formula: C

Physico-Chemical Profile

| Property | Description |

| Appearance | Off-white to pale brown solid (oxidizes upon air exposure). |

| Solubility | Soluble in DMSO, Methanol, DCM. Slightly soluble in water.[1] |

| Basicity | Contains two basic nitrogens: Aniline (pKa ~4) and Benzylamine (pKa ~9). |

| Reactivity | Air-sensitive (absorbs CO |

Hazard Identification (GHS Classification)

Note: While specific toxicological data for this intermediate may be limited, the presence of the primary benzylamine group dictates a Corrosive classification by default until proven otherwise. The aniline core contributes to potential systemic toxicity.[2]

GHS Label Elements[1][3][4][5][6]

-

Signal Word: DANGER

-

Pictograms:

-

GHS05 (Corrosion): Due to the primary aminomethyl group.[1]

-

GHS07 (Exclamation Mark): Acute toxicity (oral/inhalation).

-

Hazard Statements (Predicted/Analogous)

| Code | Hazard Statement | Mechanism of Action |

| H314 | Causes severe skin burns and eye damage. | High pH of benzylamine moiety causes tissue saponification.[1] |

| H302 | Harmful if swallowed.[1][3][4][5][6][7][8] | Systemic absorption of aniline derivatives.[1] |

| H317 | May cause an allergic skin reaction.[1] | Aniline moieties are known sensitizers.[1] |

| H335 | May cause respiratory irritation.[1][3][6][7][8][9] | Caustic dust/vapor inhalation.[1][4] |

Risk Management & Engineering Controls

Expert Insight: The dual-amine structure creates a unique risk profile. The benzylamine is the primary driver of local tissue damage (burns), while the aniline drives systemic risks (methemoglobinemia). Handling protocols must address both.

Engineering Controls[1]

-

Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .[1]

-

Airflow: Maintain face velocity >100 fpm.

-

Dust Control: Use an anti-static balance enclosure if handling fine powder to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Eyes | Chemical Safety Goggles + Face Shield | Prevent corneal damage from corrosive dust/splash. |

| Hands | Double Nitrile Gloves (min 0.11 mm) | Anilines can permeate nitrile; double layer provides breakthrough indication and buffer time.[1] |

| Body | Lab Coat (Buttoned) + Chemical Apron | Protects torso from corrosive solids.[1] |

| Respiratory | N95 (if outside hood) or P100 (spills) | Only required if engineering controls fail or during spill cleanup.[1] |

Experimental Handling Protocols

Workflow: Safe Weighing & Transfer

The following diagram outlines the decision logic for safely transferring this corrosive intermediate.

Caption: Operational workflow for preventing exposure during the weighing of corrosive amine intermediates.

Storage & Stability[1][13]

-

Atmosphere: Store under Argon or Nitrogen .[1] The aminomethyl group reacts with atmospheric CO

to form carbamates/carbonates.[1] -

Temperature: Refrigerate (2–8°C) to prevent oxidative degradation (browning).

-

Container: Amber glass with a Teflon-lined cap.

Emergency Response Procedures

First Aid

-

Eye Contact: IMMEDIATE rinse with water for 15 minutes.[1][4][5][8][9] Hold eyelids open. Time is critical to prevent permanent corneal opacity.[1]

-

Skin Contact: Brush off dry powder before wetting (to prevent exothermic dissolution on skin), then wash with soap and water for 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

Spill Management Decision Tree

Scenario: You have spilled 500 mg of solid powder inside the fume hood.

Caption: Triage protocol for chemical spills involving corrosive solids.

Synthesis & Application Context

Why this compound? 4-(aminomethyl)-3-bromoaniline is a high-value "scaffold" in medicinal chemistry.[1]

-

Fragment-Based Drug Discovery (FBDD): The bromine allows for palladium-catalyzed coupling (Suzuki, Buchwald-Hartwig) to extend the core.[1]

-

Orthogonal Reactivity: The aniline nitrogen (Ar-NH

) and benzylamine nitrogen (R-CH

Safety Implication: Because it is often used in cross-coupling reactions, ensure that waste streams containing heavy metals (Pd, Cu) and this amine are segregated from acidic waste streams to prevent precipitation or exothermic neutralization.

References

-

Sigma-Aldrich. Product Search: 4-(aminomethyl)-3-bromoaniline (CAS 624814-19-3).[1] Retrieved from

-

AK Scientific. Safety Data Sheet: 4-Amino-2-bromobenzylamine.[1] Retrieved from

-

PubChem. Compound Summary: 4-Bromo-3-methylaniline (Analogous Structure).[1] National Library of Medicine.[1] Retrieved from [10]

-

ECHA (European Chemicals Agency). C&L Inventory: Benzylamine derivatives classification.[1] Retrieved from

Sources

- 1. paint.org [paint.org]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. chemicalbook.com [chemicalbook.com]

- 7. One moment, please... [oxfordlabchem.com]

- 8. aksci.com [aksci.com]

- 9. aksci.com [aksci.com]

- 10. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Sourcing and Synthetic Utilization of 4-(Aminomethyl)-3-bromoaniline: A Technical Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Sourcing evaluation, reactivity dynamics, and validated synthetic workflows for CAS 624814-19-3.

Executive Summary

In modern medicinal chemistry, the design of kinase inhibitors, PROTAC linkers, and complex heterocyclic scaffolds relies heavily on versatile, multi-functional building blocks. 4-(Aminomethyl)-3-bromoaniline (CAS: 624814-19-3) is a high-value, unsymmetrical intermediate that meets these demands. Featuring an aryl bromide, a primary aniline, and a primary benzylic amine, this compound offers three orthogonal vectors for functionalization.

However, successfully utilizing this building block requires a deep understanding of its differential reactivity and rigorous quality control (QC) upon procurement to avoid regioisomeric contamination[1]. This whitepaper provides a field-proven framework for sourcing, validating, and synthesizing derivatives from this critical intermediate.

Chemical Profile & Reactivity Dynamics

The synthetic utility of 4-(aminomethyl)-3-bromoaniline stems from the distinct electronic properties of its three functional groups. As a Senior Application Scientist, I emphasize exploiting these differences to achieve regioselective transformations without the need for excessive protecting group manipulations.

-

Benzylic Amine (-CH₂NH₂): This aliphatic amine is highly nucleophilic (pKa ~9.5). It is the most reactive site on the molecule toward electrophiles (e.g., acyl chlorides, sulfonyl chlorides, and alkyl halides).

-

Aniline (-NH₂): The lone pair of the aromatic amine is delocalized into the benzene ring, significantly reducing its nucleophilicity (pKa ~4.6). This allows for the selective functionalization of the benzylic amine over the aniline under kinetic control.

-

Aryl Bromide (-Br): Positioned ortho to the aminomethyl group, the bromide serves as a robust electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Caption: Reactivity map demonstrating the orthogonal functionalization vectors of CAS 624814-19-3.

Commercial Sourcing & Supplier Evaluation

Because 4-(aminomethyl)-3-bromoaniline is a specialized intermediate, it is typically stocked in pre-packaged inventories for discovery chemistry or synthesized on demand for scale-up[2]. Batch-to-batch variability can occur, particularly regarding the presence of regioisomers like 2-(aminomethyl)-4-bromoaniline.

Below is a consolidated evaluation of top commercial suppliers based on current market availability:

| Supplier | Catalog / Product ID | Stated Purity | Typical Scale | Primary Application Focus |

| Enamine [2] | EN300-219890 | 95% | 1g – 5g | Discovery chemistry, library synthesis |

| BLD Pharm [1] | BD00846703 | 95%+ | Milligram to Gram | High-throughput screening building blocks |

| Bide Pharm [3] | BD00846703 | 95% | 50mg – Grams | Custom synthesis, medicinal chemistry |

| Sigma-Aldrich | ENA457509562 | 95% | Varies | Reference standard, specialized synthesis |

Analytical Validation Protocol (Incoming QC)

Never assume the structural integrity of a bifunctional commercial building block. A self-validating Quality Control (QC) protocol is mandatory before introducing this compound into a multi-step synthesis.

Objective: Verify purity (>95%) and confirm the 1,2,4-substitution pattern to explicitly rule out the 1,2,5 or 1,3,4 regioisomers.

Step-by-Step Methodology:

-

Visual Inspection & Solubility Check:

-

Action: Dissolve 1 mg of the pale yellow/brown solid in 1 mL of LC-MS grade Methanol.

-

Causality: Complete dissolution confirms the absence of insoluble inorganic salts (e.g., iron or zinc residues), which are common byproducts from the reduction of nitro precursors during vendor synthesis.

-

-

UPLC-MS Analysis:

-

Action: Run a 3-minute gradient (5% to 95% MeCN in H₂O with 0.1% Formic Acid).

-

Validation Checkpoint: You must observe the

peak at m/z 201.0 and 203.0. The presence of this 1:1 isotopic doublet is a self-validating confirmation of a mono-brominated species.

-

-

¹H-NMR (400 MHz, DMSO-d₆):

-

Causality: Mass spectrometry cannot differentiate between 4-(aminomethyl)-3-bromoaniline and its regioisomers. NMR is critical here.

-

Validation Checkpoint: Analyze the aromatic region (6.5 – 7.5 ppm). You must observe a distinct splitting pattern: a doublet (ortho coupling, ~8 Hz), a doublet (meta coupling, ~2 Hz), and a doublet of doublets. If the splitting pattern deviates (e.g., showing two singlets), the vendor has supplied an incorrect regioisomer, and the batch must be rejected.

-

Application Workflow: Regioselective Functionalization

To build a complex scaffold (such as a kinase hinge binder), the standard workflow involves masking the highly reactive benzylic amine, executing a cross-coupling at the bromide, and finally derivatizing the aniline.

Caption: Step-by-step synthetic workflow for utilizing CAS 624814-19-3 in scaffold generation.

Protocol: Selective N-Boc Protection of the Benzylic Amine

Objective: Mask the benzylic amine to allow subsequent cross-coupling at the aryl bromide without poisoning the palladium catalyst or causing unwanted polymerization.

-

Preparation: Suspend 4-(aminomethyl)-3-bromoaniline (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Cool the flask to 0 °C using an ice bath.

-

Causality: DCM is chosen because it is a non-polar aprotic solvent that does not hydrogen-bond with the amines, preserving their intrinsic nucleophilic differential. Cooling to 0 °C imposes strict kinetic control, ensuring the Boc anhydride reacts exclusively with the aliphatic amine rather than the aniline.

-

-

Reagent Addition: Add Triethylamine (TEA, 1.2 eq) dropwise. Then, slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 15 minutes.

-

Reaction Monitoring: Stir the mixture for 2 hours at 0 °C.

-

Validation Checkpoint: Spot the reaction mixture on a silica TLC plate. Develop in 50% EtOAc/Hexanes. Stain with Ninhydrin and heat. The starting material will turn deep purple (primary aliphatic amine). The desired mono-protected product will not stain purple but will be strongly UV active.

-

-

Workup & Self-Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validating Output: Run an LC-MS of the crude product. It must show an

at m/z 301.1/303.1. If a peak at 401.1/403.1 is observed, over-protection (bis-Boc) has occurred, indicating a failure in temperature control or stoichiometric measurement.

-

References

Sources

Strategic Procurement & Utilization Guide: 4-(Aminomethyl)-3-bromoaniline (CAS 624814-19-3)

[1][2]

Executive Summary

CAS 624814-19-3 , chemically identified as 4-(Aminomethyl)-3-bromoaniline (or 4-amino-2-bromobenzylamine), is a high-value bifunctional scaffold used primarily in the synthesis of kinase inhibitors and heterocyclic pharmaceutical intermediates.[1][2]

Unlike commodity reagents, this compound is currently classified as a "Make-on-Demand" or "Custom Synthesis" item within the global supply chain. Availability is low, and lead times are significant (typically 2–6 weeks). Researchers must anticipate high unit costs ($1,000+ per gram) and plan procurement well in advance of critical campaigns. Its primary value lies in its orthogonal reactivity: it possesses an aromatic amine, an aliphatic amine, and an aryl bromide, allowing for precise, sequential functionalization.

Chemical Profile & Technical Specifications[3][4][5]

| Property | Specification |

| CAS Number | 624814-19-3 |

| Chemical Name | 4-(Aminomethyl)-3-bromoaniline; 4-Amino-2-bromobenzylamine |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Appearance | Off-white to pale yellow solid (typically hygroscopic) |

| Solubility | Soluble in DMSO, Methanol, DMF; slightly soluble in water |

| pKa (Predicted) | ~4.0 (Aniline), ~9.5 (Benzylamine) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Structural Utility Analysis

This molecule is a "privileged scaffold" for medicinal chemistry due to its three distinct reactive handles:

-

Aryl Bromide (C-2 position): Enables Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach core scaffolds or solubilizing tails.

-

Aromatic Amine (Aniline, C-4): Lower nucleophilicity; suitable for amide coupling or heterocycle formation (e.g., quinazolines).

-

Aliphatic Amine (Benzylamine): High nucleophilicity; ideal for reductive amination or rapid amide formation.

Market Analysis: Price & Availability

Current Status: Restricted Availability / Custom Synthesis Dominant

The following data reflects the Q1 2026 global market landscape. Prices are indicative of "Synthesis-on-Demand" rather than stock inventory.

| Supplier Category | Representative Vendor | Estimated Price (1g) | Lead Time | Purity Grade |

| Primary Synthesis | Enamine | $1,172 | 2–4 Weeks | 95%+ |

| Catalog Aggregator | Sigma-Aldrich (AldrichCPR) | Inquire (Est. >$1,300) | 4–6 Weeks | 95% |

| Bulk Specialist | BLD Pharm | Inquire | 3–5 Weeks | 97% |

| Custom CRO | WuXi AppTec / ChemPartner | FTE-based | 6–8 Weeks | >98% |

Procurement Strategy:

-

Do not rely on "In Stock" flags: Many aggregators list this CAS as available but trigger a synthesis order upon purchase. Always request a Certificate of Analysis (CoA) dated within the last 6 months to confirm physical stock.

-

Bulk vs. Batch: Due to the complexity of synthesis, ordering 5g often costs only 2x the price of 1g. If your campaign requires >500mg, purchase the 5g pack immediately to avoid batch-to-batch variability and lead time delays.

Technical Application: Selective Functionalization Protocol

The Core Challenge: The molecule contains two primary amines. The aliphatic benzylamine is significantly more basic and nucleophilic than the aromatic aniline. Without controlled conditions, reagents will react indiscriminately or preferentially with the benzylamine.

Expert Protocol: Selective N-Boc Protection of the Benzylamine To utilize this scaffold effectively, you must often protect the aliphatic amine first to leave the aniline and bromide free for core construction.

Step-by-Step Methodology

Objective: Selectively protect the benzylamine as a tert-butyl carbamate (Boc).

-

Preparation: Dissolve 1.0 eq of CAS 624814-19-3 in DCM (Dichloromethane) at 0°C.

-

Base Addition: Add 1.1 eq of Triethylamine (TEA). Note: Do not use stronger bases like NaH, which might deprotonate the aniline.

-

Reagent Addition: Slowly add 0.95 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM dropwise over 30 minutes.

-

Scientific Rationale: Limiting the Boc₂O to 0.95 eq ensures the highly reactive aliphatic amine consumes it all before the less reactive aniline can compete.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

-

Workup: Wash with mild citric acid (5% aq) to remove unreacted starting material (the diamine is highly basic). The mono-Boc protected aniline will remain in the organic layer.

-

Validation: Check via LC-MS. Target Mass = 301.18 [M+H]⁺.

Visualization: Orthogonal Reactivity Workflow

Caption: Logical workflow for orthogonal functionalization, exploiting the nucleophilic difference between aliphatic and aromatic amines.

Quality Assurance & Validation

When receiving a custom synthesis batch of CAS 624814-19-3, you must validate identity and purity before use.

Critical QC Parameters:

-

¹H NMR (DMSO-d₆):

-

Look for the singlet at ~3.8 ppm (2H, -CH₂-NH₂).

-

Look for the broad singlet at ~5.0 ppm (2H, Ar-NH₂).

-

Diagnostic: If the peaks are shifted or integrated incorrectly, the salt form (e.g., HCl salt) may have been supplied instead of the free base. This drastically alters stoichiometry in coupling reactions.

-

-

LC-MS Purity:

-

Ensure >95% purity at 254 nm.

-

Common impurity: The bis-aminomethyl analog (from over-reduction during synthesis) or the des-bromo analog (from hydrogenolysis).

-

References

-

EnamineStore. Product 624814-19-3 Synthesis and Pricing. Retrieved from

-

PubChem. Compound Summary for CAS 624814-19-3. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. AldrichCPR Custom Synthesis Services. Retrieved from

-

BLD Pharm. 3-Bromo-4-(aminomethyl)aniline Product Page. Retrieved from

Technical Comparative Analysis: 4-(Aminomethyl)-3-bromoaniline vs. 3-Bromo-4-methylaniline

This guide provides a rigorous technical comparison between 4-(aminomethyl)-3-bromoaniline and 3-bromo-4-methylaniline , tailored for application scientists and medicinal chemists. It focuses on their structural divergences, synthetic interconnections, and distinct roles in fragment-based drug discovery (FBDD).[1]

Executive Summary

In the context of lead optimization and linker design, the distinction between 3-bromo-4-methylaniline (Compound B) and its homolog 4-(aminomethyl)-3-bromoaniline (Compound A) represents a critical decision point between a hydrophobic "dead-end" anchor and a solubilizing, vector-competent handle.

-

Compound B (Methyl derivative): Primarily serves as a scaffold core or a precursor. The methyl group provides a hydrophobic contact but lacks functional versatility without harsh activation.

-

Compound A (Aminomethyl derivative): A high-value fragment intermediate. The benzylic amine introduces a basic center (pKa ~9.3), significantly altering LogP and solubility, while providing a nucleophilic handle for orthogonal functionalization (e.g., PROTAC linker attachment).[1]

Physicochemical & Structural Profiling[1]

The introduction of the amino group at the benzylic position drastically shifts the physicochemical landscape.

| Feature | 3-Bromo-4-methylaniline (Compound B)[2] | 4-(Aminomethyl)-3-bromoaniline (Compound A) | Impact on Drug Design |

| CAS | 7745-91-7 | 624814-19-3 | |

| Formula | C₇H₈BrN | C₇H₉BrN₂ | |

| MW | 186.05 g/mol | 201.06 g/mol | Slight increase; negligible penalty. |

| ClogP | ~2.6 (Lipophilic) | ~0.8 (Moderately Polar) | Compound A improves aqueous solubility. |

| pKa (1) | ~3.8 (Aniline NH₂) | ~3.8 (Aniline NH₂) | Aromatic amine remains weakly basic. |

| pKa (2) | N/A | ~9.3 (Benzyl NH₂) | Critical: Compound A is protonated at physiological pH. |

| H-Bond Donors | 1 (Aniline) | 2 (Aniline + Benzyl amine) | Compound A offers new binding vectors. |

Structural Logic Diagram

The following diagram illustrates the pharmacophore divergence. Compound A extends the chemical space into the solvent-accessible region, whereas Compound B buries the 4-position in a hydrophobic pocket.

Figure 1: Pharmacophore mapping highlighting the transition from a lipophilic anchor (B) to a polar, reactive vector (A).[1]

Synthetic Accessibility & Interconnectivity

While Compound B is often a commercially available starting material, Compound A is typically synthesized from B or via reduction of the corresponding nitrile.[1] The synthesis of A from B is a classic exercise in protecting group chemistry and radical halogenation.

Synthetic Pathway: Methyl to Aminomethyl Conversion

Direct amination of the methyl group is impossible. The standard protocol involves a Wohl-Ziegler bromination followed by azide displacement and reduction.

Crucial Consideration: The aniline nitrogen in Compound B must be protected (e.g., Acetyl or Boc) before radical bromination to prevents oxidation and side reactions with the NBS.[1]

Figure 2: Step-wise synthetic transformation from the methyl precursor (B) to the aminomethyl target (A).

Detailed Experimental Protocol

Objective: Synthesis of 4-(aminomethyl)-3-bromoaniline from 3-bromo-4-methylaniline (via the N-acetyl route).

Phase 1: Protection

-

Dissolve 3-bromo-4-methylaniline (1.0 eq) in DCM.

-

Add Acetic Anhydride (1.1 eq) and Triethylamine (1.2 eq).

-

Stir at RT for 2 hours. Wash with 1N HCl and Brine. Dry (MgSO₄) and concentrate to yield N-(3-bromo-4-methylphenyl)acetamide.

Phase 2: Radical Bromination (The Critical Step)[1]

-

Reagents: N-(3-bromo-4-methylphenyl)acetamide (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), AIBN (0.05 eq).

-

Solvent: CCl₄ or PhCF₃ (Trifluorotoluene is a greener alternative).

-

Procedure:

-

Degas the solvent with Argon for 15 mins.

-

Heat the mixture to reflux.

-

Add AIBN/NBS portion-wise over 1 hour to minimize di-bromination.

-

Reflux for 4-6 hours. Monitor by TLC (the benzyl bromide is less polar than the starting material).

-

Cool, filter off succinimide, and concentrate.

-

Phase 3: Azidation & Reduction

-

Dissolve the crude benzyl bromide in DMF. Add NaN₃ (1.5 eq). Stir at RT for 4 hours (Caution: Azides are shock-sensitive; do not concentrate to dryness with heat).

-

Staudinger Reduction: Add Triphenylphosphine (PPh₃) (1.2 eq) to the azide solution. Stir until N₂ evolution ceases. Add water (10 eq) and heat to 50°C for 2 hours.

-

Hydrolysis: Add 6N HCl and reflux for 2 hours to remove the N-acetyl group.

-

Workup: Basify with NaOH to pH > 12. Extract with DCM (Note: The product is a benzyl amine; ensure pH is high enough to keep it neutral).

Medicinal Chemistry Applications

Fragment Growing[1]

-

Compound B: Often leads to "flat" SAR. The methyl group can only interact with hydrophobic pockets (Met, Leu, Phe residues).[1]

-

Compound A: The amine allows for "growing" the fragment via amide coupling, reductive amination, or sulfonylation.[1] This enables the exploration of adjacent sub-pockets or solvent channels.

Linker Attachment (PROTACs)

Compound A is an ideal "exit vector" for PROTAC design. The aromatic amine (low nucleophilicity) can be differentiated from the benzylic amine (high nucleophilicity).

-

Strategy: React Compound A with an E3 ligase ligand ester. The benzylic amine will react preferentially, leaving the aromatic amine/bromide available for warhead attachment.

Safety & Stability

-

3-Bromo-4-methylaniline: Toxic if swallowed or inhaled. Potential methemoglobinemia inducer. Stable solid.

-

4-(Aminomethyl)-3-bromoaniline: Corrosive. The free base is sensitive to CO₂ (air) forming carbamates. Storage: Store under Argon/Nitrogen at 4°C.

References

-

Organic Syntheses. Bromination of Toluidine Derivatives (General Protocol). Coll. Vol. 3, p. 130.[1] Available at: [Link][1]

-

NIST Chemistry WebBook. 3-Bromo-4-methylaniline Spectral Data. Available at: [Link][1]

-

Master Organic Chemistry. N-Bromosuccinimide (NBS) in Organic Synthesis. Available at: [Link][1][3]

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-(Aminomethyl)-3-bromoaniline

Executive Summary & Strategic Analysis

The substrate 4-(aminomethyl)-3-bromoaniline presents a classic "Dual-Amine Problem" in medicinal chemistry. It contains two distinct nucleophilic handles: an electron-rich aromatic amine (aniline) and a highly basic benzylic amine.

For researchers and scale-up chemists, this molecule poses three specific failure modes during Suzuki-Miyaura cross-coupling:

-

Catalyst Poisoning: The free benzylic amine (

) strongly coordinates to palladium, arresting the catalytic cycle. -

Side Reactions: Competitive Buchwald-Hartwig amination can occur at the aniline site.

-

Protodeboronation: Free amines can facilitate the base-mediated decomposition of sensitive boronic acids.

This guide details two validated protocols:

-

Route A (The "Gold Standard"): High-yielding, scalable method using kinetic chemoselective protection.

-

Route B (The "Direct Access"): Rapid, high-throughput method using Third-Generation Buchwald Precatalysts.

Strategic Decision Tree

The following logic flow dictates the optimal experimental path based on your project stage (Discovery vs. Process).

Figure 1: Decision matrix for selecting the optimal coupling protocol.

Route A: The "Gold Standard" (Selective Protection)

This route exploits the nucleophilicity differential between the aliphatic benzylic amine and the aromatic aniline. The benzylic amine is significantly more nucleophilic, allowing for selective protection without touching the aniline or the bromine handle.

Step 1: Kinetic Chemoselective N-Boc Protection

Objective: Mask the catalyst-poisoning benzylic amine.

-

Reagents:

-

Substrate: 4-(aminomethyl)-3-bromoaniline (often supplied as 2HCl salt).

-

Reagent: Di-tert-butyl dicarbonate (

).[1] -

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

-

Protocol:

-

Salt Neutralization: Suspend the substrate (2HCl salt, 1.0 equiv) in DCM (0.2 M). Add

(2.2 equiv) at 0°C to liberate the free amines. Stir for 15 min. -

Kinetic Addition: Dissolve

(1.05 equiv) in minimal DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.-

Expert Insight: Low temperature and slow addition are critical. The aliphatic amine reacts orders of magnitude faster than the aniline. Warming or rapid addition risks bis-protection.

-

-

Workup: Warm to RT and stir for 2 hours. Wash with water (x2) and brine. Dry over

. -

Outcome: The product, tert-butyl (4-amino-2-bromobenzyl)carbamate, is usually obtained as a solid without chromatography.

Step 2: Robust Suzuki Cross-Coupling

Objective: Install the biaryl system using standard, robust conditions.

-

Reagents:

-

Catalyst:

(3-5 mol%). -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Protocol:

-

Charge the reaction vessel with the N-Boc protected intermediate (1.0 equiv), Boronic Acid (1.2 equiv), and Base.

-

Add solvents and sparge with Nitrogen/Argon for 10 minutes .

-

Expert Insight: Oxygen is the enemy of Suzuki couplings, promoting homocoupling of the boronic acid and oxidation of the phosphine ligands.

-

-

Add the Pd catalyst.[2][3][4][5] Seal and heat to 80-90°C for 4-16 hours.

-

Purification: Filter through Celite. The Boc group makes the product lipophilic, simplifying silica gel chromatography (typically Hexane/EtOAc).

Route B: The "Direct Access" (Unprotected Coupling)

For high-throughput screening (HTS) or when protection steps are deemed too long, direct coupling is possible using Third-Generation (G3) Buchwald Precatalysts .

Why this works

Standard catalysts like

Protocol

Table 1: Optimized Conditions for Direct Coupling

| Component | Recommendation | Function |

| Catalyst | XPhos Pd G3 (2-5 mol%) | Bulky ligand prevents amine poisoning; precatalyst ensures activation. |

| Base | Mild base minimizes protodeboronation; handles the HCl salt if present. | |

| Solvent | n-Butanol or Toluene/H2O | n-Butanol dissolves polar amino-substrates well at high temp. |

| Temp | 80°C - 100°C | Required to overcome steric hindrance at the ortho-bromo position. |

Step-by-Step:

-

Vessel Prep: Use a microwave vial or pressure tube.

-

Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv),

(3.0 - 4.0 equiv if using HCl salt), and XPhos Pd G3 (0.02 - 0.05 equiv). -

Solvent: Add degassed n-Butanol or Toluene/Water (10:1).

-

Reaction: Heat at 100°C for 2-4 hours (or 30 min in Microwave).

-

Scavenging (Critical): The product will be a metal-coordinating diamine. Treat the crude mixture with SiliaMetS® Thiol or similar scavenger resin to remove residual Palladium before biological testing.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the specific interference pathway of the benzylic amine and how the strategies above mitigate it.

Figure 2: Mechanism of catalyst poisoning by free amines and mitigation via bulky ligands.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion (Route A) | Incomplete Protection | Ensure Step 1 is quantitative. Check NMR for disappearance of benzylic |

| Low Conversion (Route B) | Catalyst Deactivation | Switch to SPhos Pd G3 or RuPhos Pd G3 if XPhos fails. Increase temp to 110°C. |

| Protodeboronation | Unstable Boronic Acid | Switch to Potassium Trifluoroborate ( |

| Black Precipitate | Pd Black Formation | Oxygen leak. Ensure rigorous degassing. Add additional ligand (e.g., free XPhos) to stabilize Pd. |

References

-

Molander, G. A., & Biolatto, B. (2003).[6] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]

-

Bruno, N. C., et al. (2013). Third-Generation (G3) Buchwald Precatalysts: The State of the Art in Palladium-Catalyzed Cross-Couplings. Chemical Science. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application Note: Chemoselective Protection of the Aliphatic Amine in 4-(Aminomethyl)-3-bromoaniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Focus: Mechanistic rationale, comparative strategies, and validated protocols for the regioselective protection of a dual-amine system.

Introduction & Chemical Context